An In-depth Technical Guide to 2-[(Acetyloxy)methoxy]ethyl acetate
An In-depth Technical Guide to 2-[(Acetyloxy)methoxy]ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-[(Acetyloxy)methoxy]ethyl acetate, a key intermediate in organic and pharmaceutical chemistry.
Introduction
2-[(Acetyloxy)methoxy]ethyl acetate (CAS No. 59278-00-1) is an organic compound with the molecular formula C₇H₁₂O₅.[1][2][3] It is a carboxylic acid derivative characterized by multiple ester and ether functionalities.[4] This compound serves as a critical building block in various synthetic processes, most notably as an intermediate in the production of antiviral nucleoside analogs such as acyclovir and valacyclovir.[1][2][5] It is also monitored as a key impurity (Aciclovir Impurity 38, Valacyclovir Impurity 23) in the manufacturing of these active pharmaceutical ingredients (APIs).[1][6]
Chemical Structure and Nomenclature
The structure of 2-[(Acetyloxy)methoxy]ethyl acetate features an ethyl acetate backbone where one of the ethyl protons is substituted by an (acetyloxy)methoxy group. This unique arrangement of two ester groups and an ether linkage defines its chemical reactivity and utility.
Caption: Molecular Structure of 2-[(Acetyloxy)methoxy]ethyl acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(acetyloxymethoxy)ethyl acetate[1][3] |
| CAS Number | 59278-00-1[1][2][3][6][7] |
| Molecular Formula | C₇H₁₂O₅[1][2][3][6] |
| Molecular Weight | 176.17 g/mol [1][2][3][6] |
| InChI | InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3[1][3][6] |
| InChI Key | XFEQOLXBMLXKDE-UHFFFAOYSA-N[1][2][3][6] |
| Canonical SMILES | CC(=O)OCCOCOC(=O)C[1][3] |
| Synonyms | (2-Acetoxyethoxy)methyl acetate, 1,4-Diacetoxy-2-oxabutane, 2-Acetoxyethyl acetoxymethyl ether, 2-Oxa-1,4-butanediol diacetate[1][5][7][8] |
Physicochemical Properties
2-[(Acetyloxy)methoxy]ethyl acetate is typically a clear, colorless to slightly yellow liquid.[1][4][7] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless to yellowish liquid | [1][4][7] |
| Boiling Point | 114-118 °C at 4 Torr | [1][6] |
| Density | 1.1382 g/cm³ | [1][6] |
| Refractive Index | 1.4210 to 1.4250 | [6] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol; limited solubility in water. | [1][4][6] |
| Purity | ≥95% - >97% (commercial grades) | [2] |
| Storage | Sealed in a dry environment at room temperature, stable below 40°C. |[4][6] |
Experimental Protocols
The synthesis of 2-[(Acetyloxy)methoxy]ethyl acetate can be achieved through several routes. The following are key methodologies cited in the literature.
This industrial method involves a two-step process and achieves high yields.
-
Objective: To synthesize 2-[(Acetyloxy)methoxy]ethyl acetate from ethylene glycol and formaldehyde.
-
Step 1: Formation of 1,3-Dioxolane
-
React ethylene glycol with aqueous formaldehyde in a molar ratio of 1:1.2.
-
Use an acid catalyst (e.g., sulfuric acid).
-
Maintain the reaction temperature at 80–90°C to drive the formation of the 1,3-dioxolane intermediate.[1]
-
-
Step 2: Acetylation
-
Yield: This process can achieve yields exceeding 85%.[1]
-
Purification: The final product is purified by fractional distillation under reduced pressure.[2]
This is a common laboratory-scale synthesis method.
-
Objective: To synthesize the target compound through direct esterification.
-
Methodology:
-
React acetic anhydride with 2-methoxyethyl alcohol in the presence of an acid catalyst.[1]
-
Alternatively, acetyl chloride can be used as the acylating agent with 2-methoxyethyl alcohol.[1]
-
Maintain controlled reaction temperatures, typically between 60–80°C.[2]
-
Following the reaction, the product is isolated and purified, usually via distillation.[1]
-
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the analysis and purification of 2-[(Acetyloxy)methoxy]ethyl acetate.
-
Method: Reversed-phase HPLC.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid.[2]
-
Application: This method is used for purity validation (>97%), quantification of the compound as an impurity in APIs like valacyclovir, and for preparative separation to isolate the compound.[2]
-
Detection: HPLC is often coupled with mass spectrometry (MS) for detailed structural confirmation and analysis.[2]
Logical Workflow for Synthesis and Analysis
The general workflow from synthesis to quality control for 2-[(Acetyloxy)methoxy]ethyl acetate is outlined below.
Caption: General workflow for the synthesis and quality control of the compound.
Applications in Drug Development
The primary significance of 2-[(Acetyloxy)methoxy]ethyl acetate lies in its role within the pharmaceutical industry.
-
Intermediate for Antivirals: It is a crucial intermediate in the synthesis of acyclic nucleoside analogs, which are potent antiviral agents.[2] Specifically, it is used in the production of acyclovir and its prodrug, valacyclovir, which are widely used to treat herpes simplex virus (HSV) infections.[1][2]
-
Alkylating Agent: The compound functions as an alkylating agent, providing the side chain required for the synthesis of these antiviral drugs.[2]
-
Impurity Standard: Due to its role as a precursor, it is also a known process-related impurity in the final drug product. Regulatory bodies like the FDA require its quantification to ensure the safety and purity of valacyclovir.[1] HPLC methods are essential for this quality control step.[2]
References
- 1. Buy 2-[(Acetyloxy)methoxy]ethyl acetate | 59278-00-1 [smolecule.com]
- 2. 2-[(Acetyloxy)methoxy]ethyl acetate | 59278-00-1 | Benchchem [benchchem.com]
- 3. 2-((Acetyloxy)methoxy)ethyl acetate | C7H12O5 | CID 100999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 2-[(Acetyloxy)methoxy]ethyl acetate | 59278-00-1 [chemicalbook.com]
- 7. CAS 59278-00-1: Ethanol, 2-[(acetyloxy)methoxy]-, 1-acetate [cymitquimica.com]
- 8. lookchem.com [lookchem.com]
- 9. echemi.com [echemi.com]
